molecular formula C10H12ClNO3S B6618325 3-(morpholin-4-yl)benzene-1-sulfonylchloride CAS No. 1580483-89-1

3-(morpholin-4-yl)benzene-1-sulfonylchloride

Cat. No.: B6618325
CAS No.: 1580483-89-1
M. Wt: 261.73 g/mol
InChI Key: KUSPQZKFUZVEIQ-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)benzene-1-sulfonylchloride is a versatile chemical compound widely used in scientific research. It is known for its unique structure, which includes a morpholine ring attached to a benzene sulfonyl chloride group. This compound is often utilized in various chemical reactions and has significant applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)benzene-1-sulfonylchloride typically involves the reaction of morpholine with benzene sulfonyl chloride. The process can be carried out under various conditions, including the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine. The reaction is usually performed at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)benzene-1-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate thioesters .

Scientific Research Applications

3-(morpholin-4-yl)benzene-1-sulfonylchloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)benzene-1-sulfonylchloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-yl)benzenesulfonamide
  • 4-(morpholin-4-yl)benzenesulfonic acid
  • 4-(morpholin-4-yl)benzenesulfonyl fluoride

Uniqueness

3-(morpholin-4-yl)benzene-1-sulfonylchloride is unique due to its combination of a morpholine ring and a sulfonyl chloride group. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable reagent in synthetic chemistry and other scientific fields .

Properties

IUPAC Name

3-morpholin-4-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPQZKFUZVEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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